ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
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Overview
Description
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include ethyl chloroformate, methylsulfanyl compounds, and chlorophenyl derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate: This compound has a similar structure but differs in the substituents attached to the oxadiazine ring.
Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate: This compound shares the bis(methylsulfanyl)methylidene group but has different functional groups attached to the core structure.
The uniqueness of this compound lies in its combination of trifluoromethyl, chlorophenyl, and oxadiazine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H15ClF3N3O3S2 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
ethyl 2-[bis(methylsulfanyl)methylideneamino]-6-(3-chlorophenyl)-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O3S2/c1-4-25-12(24)15(16(18,19)20)22-11(9-6-5-7-10(17)8-9)26-13(23-15)21-14(27-2)28-3/h5-8H,4H2,1-3H3 |
InChI Key |
BFEKHHNBIPHWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(N=C(OC(=N1)N=C(SC)SC)C2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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